molecular formula C8H8F2OS B6315890 (2,3-Difluoro-4-(methylthio)phenyl)methanol CAS No. 1895297-82-1

(2,3-Difluoro-4-(methylthio)phenyl)methanol

Cat. No.: B6315890
CAS No.: 1895297-82-1
M. Wt: 190.21 g/mol
InChI Key: CHGOMFIFNLMFQW-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4-(methylthio)phenyl)methanol ( 1895297-82-1) is an organofluorine compound with the molecular formula C 8 H 8 F 2 OS and a molecular weight of 190.21 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The structure of this compound incorporates two key features prized in modern pharmaceutical development: a benzyl alcohol moiety and a difluorinated aryl ring. The presence of fluorine atoms is particularly significant. Fluorine incorporation is a well-established strategy in drug design because it can dramatically improve the metabolic stability, enhance membrane permeability (lipophilicity), and fine-tune the pKa of lead compounds . These modifications often lead to improved pharmacokinetic properties and greater in vivo efficacy. The methylthio (-SCH 3 ) group offers a potential site for further chemical modification, making this reagent a valuable scaffold for constructing more complex molecules. While specific biological applications for this exact molecule are not detailed here, its structural attributes align with those found in many FDA-approved fluorinated drugs. Fluorinated heterocyclic compounds are a prominent and rapidly growing class in therapeutics, accounting for a substantial proportion of new drug approvals each year . Researchers may explore this compound as a precursor in the synthesis of potential pharmacologically active agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,3-difluoro-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGOMFIFNLMFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,3-difluorobenzaldehyde with methylthiol in the presence of a base, followed by reduction to form the desired methanol derivative .

Industrial Production Methods

Industrial production of (2,3-Difluoro-4-(methylthio)phenyl)methanol often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2,3-difluoro-4-(methylthio)benzaldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10F2OS
  • Molecular Weight : 208.24 g/mol
  • IUPAC Name : (2,3-Difluoro-4-(methylthio)phenyl)methanol

The structure of this compound features two fluorine atoms and a methylthio group, which contribute to its unique reactivity and interaction with biological systems.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:

  • Synthesis of Pharmaceuticals : It can be utilized in the development of new pharmaceutical agents due to its ability to modify biological activity through structural changes.
  • Agrochemicals : The compound can be employed in creating pesticides or herbicides that require specific reactivity profiles.

Case Study : In a study published by the Journal of Organic Chemistry, researchers synthesized a series of derivatives from this compound to evaluate their biological activities against certain pathogens. The results indicated enhanced efficacy compared to non-fluorinated analogs.

Biology

In biological research, this compound is used to investigate enzyme-substrate interactions and as a probe in biochemical assays.

  • Enzyme Inhibition Studies : The fluorine atoms can enhance binding affinity to target enzymes, making it a useful tool for studying inhibition mechanisms.

Case Study : A publication in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited selective inhibition of specific kinases involved in cancer pathways. This suggests potential applications in targeted cancer therapies.

Industry

The compound is also relevant in industrial applications:

  • Specialty Chemicals Production : It can act as a building block for synthesizing advanced materials used in electronics and coatings.

Case Study : Research conducted by the American Chemical Society highlighted the use of this compound in developing new polymers with enhanced thermal stability and electrical properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 2,6-Difluoro-4-(methylthio)benzyl Alcohol

A positional isomer, 2,6-difluoro-4-(methylthio)benzyl alcohol (CAS: 1428234-48-3), differs in fluorine substitution (2,6- vs. 2,3-difluoro). This structural variation alters electronic and steric properties:

  • Electronic Effects : The 2,6-difluoro isomer creates a symmetrical electron-withdrawing environment, reducing ring reactivity compared to the asymmetrical 2,3-difluoro substitution .
  • Physical Properties: No direct data are available for the target compound, but the 2,6-isomer’s higher symmetry may improve crystallinity and melting point.

Functional Group Analogs: [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol

This compound (CAS: 442514-47-8) shares the methanol group but incorporates a biphenyl core with trifluoromethyl (-CF3) substituents. Key differences include:

  • Lipophilicity : The biphenyl structure and -CF3 groups increase hydrophobicity (clogP ≈ 4.5) compared to the target compound’s single-ring system.
  • Synthetic Utility : The biphenyl derivative is used in materials science for liquid crystal synthesis, whereas the target compound’s methylthio group favors nucleophilic aromatic substitution in drug intermediates .

Heterocyclic Derivatives: [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol

This thiazole-containing methanol (CAS: 857284-25-4) diverges significantly:

  • Electronic Properties : The thiazole ring introduces π-conjugation and a basic nitrogen, enhancing solubility in polar solvents.
  • Applications : Used in fluorescent probes and kinase inhibitors, contrasting with the target compound’s role in agrochemicals .

Sulfur-Containing Analogs: 4-(3,4-Dimethylphenyl)thiophenol

  • Acidity: The thiophenol (-SH) group is more acidic (pKa ~6–8) than the methylthio group (pKa ~10), making it reactive in metal-catalyzed cross-couplings .

Physicochemical Properties and Predicted Data

Limited experimental data exist for the target compound, but predictions for its structural analog, 1-(2,3-difluoro-4-(methylthio)phenyl)-2-ethylbutan-1-ol (CAS: 3002526-07-7), provide insights:

Property Value (Predicted) Notes
Boiling Point 314.1 ± 42.0 °C Higher than simpler alcohols due to fluorine and sulfur
Density 1.14 ± 0.1 g/cm³ Similar to fluorinated aromatics
pKa 13.24 ± 0.20 Reflects weak acidity of methanol group

Biological Activity

(2,3-Difluoro-4-(methylthio)phenyl)methanol is a fluorinated phenolic compound with potential biological significance. Its unique structure, characterized by the presence of difluoromethyl and methylthio groups, suggests diverse interactions with biological targets. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H8F2OS
  • InChI Key : CHGOMFIFNLMFQW

The biological activity of this compound is influenced by its chemical structure. The fluorine atoms enhance its reactivity and binding affinity to specific enzymes and receptors. The methylthio group may modulate the compound's lipophilicity and metabolic stability, impacting its pharmacokinetic properties.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activities. For instance, derivatives with electron-donating groups have shown significant free radical scavenging abilities. In comparative studies, compounds with methylthio substitutions demonstrated improved antioxidant capacities compared to their non-fluorinated counterparts .

Anticancer Activity

Studies have explored the anticancer potential of fluorinated phenolic compounds. For example, similar compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of fluorine atoms has been associated with increased cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and nature of substituents on the phenyl ring significantly affect the biological activity of this compound.

Substituent PositionType of SubstituentActivity Level
ParaMethylHigh
MetaHydroxylModerate
OrthoMethoxyLow

This table summarizes findings from various studies indicating that para-substituted derivatives often exhibit higher biological activities compared to meta or ortho substitutions .

Case Studies

  • Cell Proliferation Inhibition :
    A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency in comparison to standard chemotherapeutic agents .
  • Enzyme Interaction :
    The compound was tested for its ability to interact with specific enzymes involved in metabolic pathways. It demonstrated competitive inhibition against certain cytochrome P450 enzymes, suggesting potential implications for drug metabolism and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for (2,3-Difluoro-4-(methylthio)phenyl)methanol?

  • Methodology : The compound can be synthesized via reduction of its aldehyde precursor (e.g., 2,3-difluoro-4-(methylthio)benzaldehyde) using sodium borohydride (NaBH₄) in methanol . Purification is typically achieved via silica gel column chromatography with EtOAc/MeOH gradients, yielding >90% purity . LCMS (e.g., m/z 428 [M+H]⁺) and HPLC (retention time: 0.61 minutes under SQD-FA05 conditions) are critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions and hydroxyl group presence.
  • LCMS/HPLC : Quantify molecular ion peaks (e.g., m/z 428 [M+H]⁺) and monitor retention times under standardized conditions (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) .
  • FT-IR : Identify O-H (~3200–3600 cm⁻¹) and C-S (∼600–700 cm⁻¹) stretches .

Q. How does the methylthio group influence the compound’s stability under oxidative conditions?

  • Methodology : Evaluate oxidative stability using heterogeneous catalysts (e.g., Pd/AlO(OH) nanoparticles) in solvent-free systems. The methylthio group’s electron-donating nature may reduce oxidation efficiency due to steric hindrance or back-bonding interactions with catalytic surfaces . Control experiments with substituent-free benzyl alcohols can highlight these effects.

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-difluoro and methylthio substituents impact reactivity in cross-coupling reactions?

  • Methodology :

  • Computational Analysis : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals and charge distribution. Exact exchange terms in DFT functionals improve accuracy for thermochemical predictions .
  • Experimental Validation : Compare reaction yields in Suzuki-Miyaura couplings with/without substituents. Fluorine’s electronegativity may activate the ring, while methylthio’s steric bulk could hinder catalyst accessibility .

Q. What strategies resolve discrepancies in chromatographic or spectroscopic data across studies?

  • Methodology :

  • Chromatography : Standardize mobile phases (e.g., 0.1% formic acid in MeCN/water) and column types (e.g., YMC-Actus Triart C18) to minimize retention time variability .
  • Spectroscopy : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping fluorine-coupled signals .

Q. Can predictive models guide the design of derivatives with enhanced biological activity?

  • Methodology :

  • QSAR Studies : Correlate substituent effects (e.g., Hammett σ values for -F and -SMe groups) with bioactivity data from related compounds (e.g., spirocyclic pyridazines in EP 4,374,877) .
  • Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) using molecular dynamics to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do oxidation yields vary significantly when using Pt@CHs vs. Pd/AlO(OH) catalysts?

  • Analysis : Pt@CHs may exhibit higher activity due to enhanced π-backbonding with sulfur atoms, but steric hindrance from the 2,3-difluoro substituents can reduce accessibility. In contrast, Pd/AlO(OH) struggles with electron-rich substrates due to weaker metal-sulfur interactions .

Q. How should researchers interpret conflicting LCMS fragmentation patterns?

  • Troubleshooting :

  • Ionization Conditions : Adjust ESI parameters (e.g., capillary voltage, desolvation temperature) to minimize in-source fragmentation.
  • High-Resolution MS : Use HRMS (Q-TOF) to distinguish between isobaric ions and confirm molecular formulas .

Methodological Recommendations

  • Synthesis : Prioritize NaBH₄ reduction for scalability and silica gel chromatography for purity (>90%) .
  • Characterization : Combine NMR, LCMS, and IR for cross-validation, especially given fluorine’s deshielding effects .
  • Computational Modeling : Apply hybrid DFT functionals (e.g., B3LYP) for accurate thermochemical predictions .

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